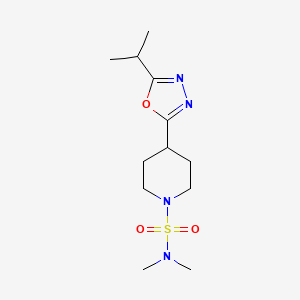
4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-isopropyl-1,3,4-oxadiazol-2-yl)methanol” is a small molecule that is composed of a five-membered ring structure and is classified as an isopropyl oxadiazole . It has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-microbial effects .
Wissenschaftliche Forschungsanwendungen
Pharmacological Enhancements
Research has shown that modifications in sulfonamide structures, such as those found in endothelin receptor antagonists, can significantly impact pharmacokinetic properties like metabolic stability and receptor binding affinity. For instance, the development of selective endothelin (ET) receptor antagonists with improved in vitro properties and pharmacokinetic profiles through focused structure–activity and structure–metabolism studies illustrates the importance of structural modifications in enhancing drug efficacy and safety (Humphreys et al., 2003).
Antimicrobial and Antitubercular Activities
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated promising in vitro antibacterial activities against various pathogens, including tobacco bacterial wilt and Mycobacterium tuberculosis. These compounds' structure-activity relationships suggest their potential as bactericides for plants and antitubercular molecules, highlighting the versatility of such derivatives in developing new therapeutic agents (Xu et al., 2012); (Suresh Kumar et al., 2013).
Supramolecular Chemistry
Studies on non-covalent interactions and supramolecular architectures involving 4-dimethylaminopyridine and various organic acids have deepened our understanding of molecular binding and assembly. Such research underscores the significance of exploring novel structural combinations for developing materials with unique properties and applications (Zhang et al., 2015).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Pyrazoline and sulfonamide pharmacophores have been combined to create compounds that inhibit carbonic anhydrase and acetylcholinesterase enzymes with low cytotoxicity. This approach exemplifies how integrating different functional groups can yield potential therapeutic agents with dual activities, useful in treating various diseases (Ozmen Ozgun et al., 2019).
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3S/c1-9(2)11-13-14-12(19-11)10-5-7-16(8-6-10)20(17,18)15(3)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYIJPSQAACONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2663309.png)
![N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2663311.png)
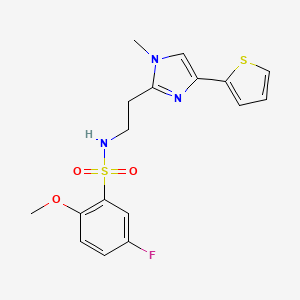
![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)
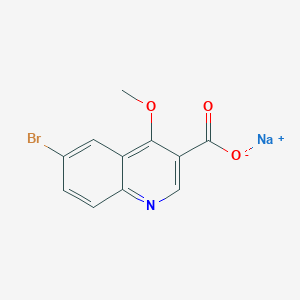
![N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide](/img/structure/B2663318.png)
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B2663319.png)

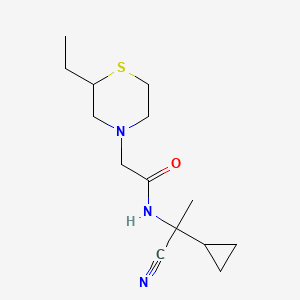
![3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide](/img/structure/B2663323.png)
![6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2663324.png)
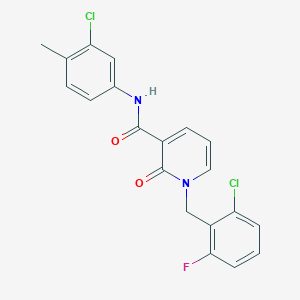
![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2663329.png)
